molecular formula C8H10N2O2 B1374030 2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one CAS No. 1343762-75-3

2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one

Cat. No.: B1374030
CAS No.: 1343762-75-3
M. Wt: 166.18 g/mol
InChI Key: SAOFKEDWUQNLKH-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one (CAS: 325146-20-1) is a bicyclic organic compound featuring a cyclopentanone ring fused to a 3-methyl-substituted 1,2,4-oxadiazole heterocycle. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol .

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-9-8(12-10-5)6-3-2-4-7(6)11/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOFKEDWUQNLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Melting Point Applications/Notes
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one C₈H₁₀N₂O₂ Cyclopentanone + 3-methyl-oxadiazole Not reported Discontinued (CymitQuimica)
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ Benzaldehyde + 3-methyl-oxadiazole 66–68°C Research reagent (Kanto Reagents)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ Benzaldehyde (meta-substitution) + oxadiazole 105–109°C Research reagent (Kanto Reagents)
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-oxadiazol-5-yl)methyl]thio]-benzamide C₂₃H₂₂Cl₂N₆O₂S Benzamide + pyridine + thioether-linked oxadiazole Not reported Anticancer/viral applications (patent)
Cyclopentyl[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azepan-1-yl]methanone C₁₈H₂₅N₃O₂ Azepane + cyclopropane-oxadiazole + methanone Not reported Structural complexity (pharmacological potential)
Key Observations:
  • Substituent Effects: Replacing the cyclopentanone in the target compound with a benzaldehyde group (as in ) increases melting points (66–109°C), likely due to enhanced aromatic stacking interactions . The lack of reported data for the cyclopentanone analog suggests challenges in crystallization or stability.
  • Biological Activity : The benzamide derivative () demonstrates the oxadiazole’s utility in drug design, where its rigidity and hydrogen-bonding capacity may enhance target binding .

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one (CAS No. 1343762-75-3) is a heterocyclic compound characterized by its oxadiazole ring, which has been associated with various biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

  • Chemical Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 63346497

Biological Activity Overview

The biological activity of compounds containing the oxadiazole moiety has been extensively studied. Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess antibacterial properties against both gram-positive and gram-negative bacteria. For instance:

  • In vitro studies demonstrated that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 7.9 μg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines:

  • Case Study : A series of oxadiazole derivatives were tested against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. Results indicated IC₅₀ values of 1.1 μM for MCF-7, outperforming standard chemotherapeutics like Doxorubicin .

The biological effects of this compound are attributed to its ability to interact with various biomolecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Data Tables

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValueReference
AntibacterialE. coli7.9 μg/mL
AntibacterialS. aureus7.9 μg/mL
AnticancerMCF-71.1 μM
AnticancerHCT1162.6 μM
AnticancerHepG21.4 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one
Reactant of Route 2
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2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one

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